

B-428 solubility and stability data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: B-428

Cat. No.: B1201740

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As the designation "**B-428**" does not correspond to a known compound in publicly available scientific literature, this guide will proceed using Imatinib as a representative well-characterized pharmaceutical compound to illustrate the requested data presentation and visualization. Imatinib is a tyrosine kinase inhibitor used in the treatment of various cancers.

Solubility Profile of Imatinib

The solubility of Imatinib is a critical factor influencing its oral bioavailability. It exhibits pH-dependent solubility, which is characteristic of a weakly basic compound.

Table 1: Aqueous Solubility of Imatinib Mesylate

Solvent System	Temperature (°C)	Solubility (mg/mL)
Water	25	> 100
0.1 M HCl (pH 1.2)	37	> 10
0.05 M Phosphate Buffer (pH 7.4)	37	< 0.01

Table 2: Solubility of Imatinib Free Base in Organic Solvents

Solvent	Temperature (°C)	Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO)	25	~ 50
Ethanol	25	~ 2.5
Methanol	25	~ 1.2

Stability Profile of Imatinib

The stability of Imatinib has been assessed under various stress conditions to understand its degradation pathways, which is crucial for formulation development and storage.

Table 3: Stability of Imatinib Under Forced Degradation Conditions

Stress Condition	Reagent/Condition	Duration	Degradation (%)
Acid Hydrolysis	0.1 M HCl	24 hours	~ 15
Base Hydrolysis	0.1 M NaOH	24 hours	~ 10
Oxidation	3% H ₂ O ₂	24 hours	~ 25
Thermal	60°C	48 hours	< 5
Photolytic	UV light (254 nm)	24 hours	~ 8

Experimental Protocols

Equilibrium Solubility Determination

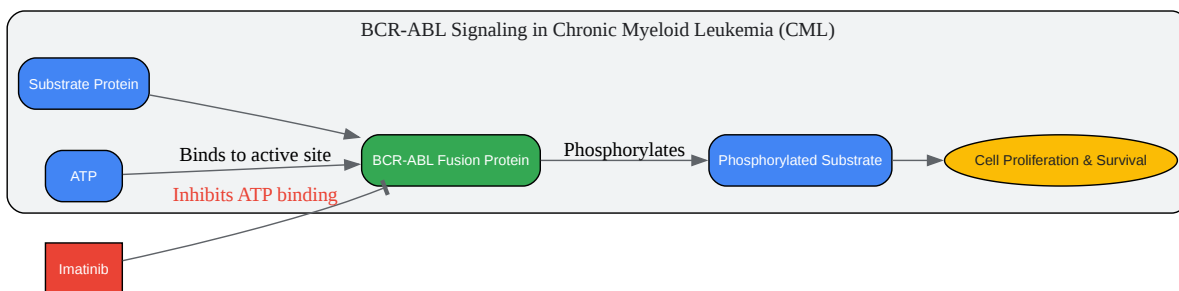
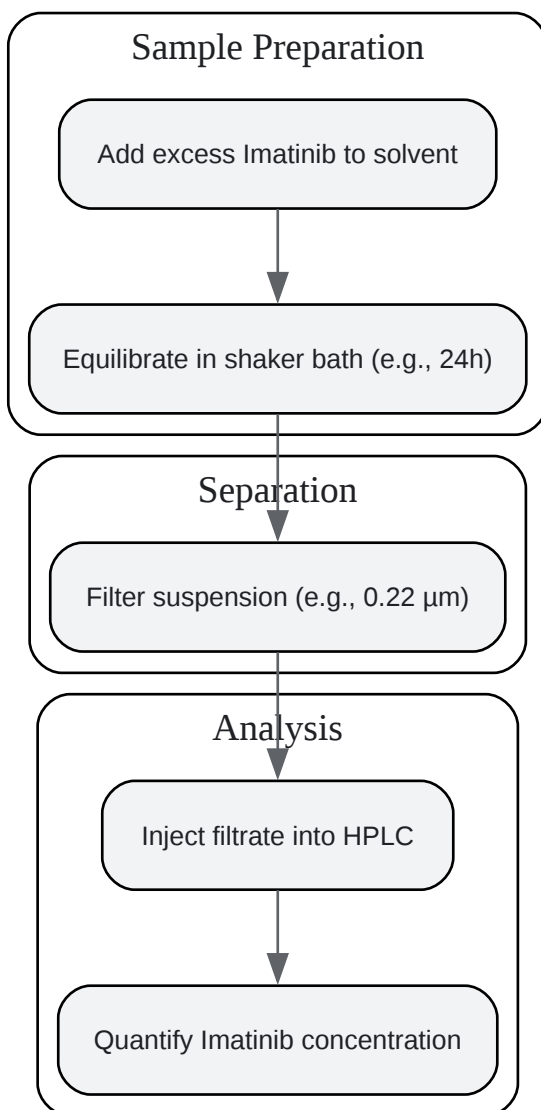
The equilibrium solubility of Imatinib is determined by adding an excess amount of the compound to a specific solvent system in a sealed vial. The vial is then agitated in a temperature-controlled environment (e.g., a shaker bath at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Following equilibration, the suspension is filtered through a 0.22 µm filter to remove undissolved solids. The concentration of Imatinib in the clear filtrate is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Forced Degradation Studies

Forced degradation studies are performed to identify the potential degradation products and pathways of Imatinib. A stock solution of Imatinib is prepared and subjected to various stress conditions as outlined in Table 3. For each condition, samples are collected at specific time points. These samples are then analyzed by a stability-indicating HPLC method, which is capable of separating the intact drug from its degradation products. The percentage of degradation is calculated by comparing the peak area of the intact drug in the stressed sample to that of an unstressed control sample.

Visualizations

Experimental Workflow for Solubility Determination



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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com